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Cat. No.: B608358 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available preclinical data on the safety and

toxicity of KLS-13019. Data from formal Investigational New Drug (IND)-enabling toxicology,

genotoxicity, and safety pharmacology studies are not fully available in the public domain and

are likely proprietary to the developing company. The information herein is intended for

research and informational purposes only.

Executive Summary
KLS-13019 is a novel, synthetic analogue of cannabidiol (CBD) engineered for improved

potency, safety, and pharmacokinetic properties.[1][2] Preclinical research highlights its

potential as a non-opioid therapeutic for neuropathic pain, particularly chemotherapy-induced

peripheral neuropathy (CIPN).[3][4] The primary mechanisms of action identified are

antagonism of the G-protein coupled receptor 55 (GPR55) and modulation of the mitochondrial

sodium-calcium exchanger (mNCX-1).[5][6][7] In vitro studies have demonstrated a significantly

wider therapeutic window for KLS-13019 compared to CBD, showing lower neurotoxicity at

effective neuroprotective concentrations.[8][9] While comprehensive regulatory toxicology data

is not publicly available, existing research indicates a promising safety profile.[5][10]

In Vitro Safety and Toxicity
In vitro studies utilizing primary rat hippocampal cultures have been central to characterizing

the neurotoxicity profile of KLS-13019, particularly in comparison to its parent compound, CBD.
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These studies consistently show KLS-13019 to be significantly less toxic than CBD.[8][9]

Quantitative Toxicity Data
The following tables summarize the key quantitative findings from comparative in vitro toxicity

assays.

Table 1: Comparative Neurotoxicity of KLS-13019 and CBD in Hippocampal Cultures

Compound Assay Type TC50 (μM)¹
Relative Safety
vs. CBD

Source(s)

KLS-13019
Neuronal

Viability (CFDA)
81 5-fold less toxic [8]

CBD
Neuronal

Viability (CFDA)
17 - [8]

KLS-13019

Cell Death

(Propidium

Iodide)

~100 6-fold less toxic [8]

CBD

Cell Death

(Propidium

Iodide)

15 - [8]

¹ TC50 (Toxic Concentration 50%): The concentration of the compound that causes a 50%

reduction in neuronal viability or a 50% increase in cell death.

Table 2: Comparative Neuroprotective Potency and Safety Index
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Compound

Neuroprotectio
n Assay (vs.
Ethanol/Ammo
nia)

EC50 (nM)²
In Vitro Safety
Index³

Source(s)

KLS-13019
Prevention of

Neuronal Toxicity
16 >5000 [2]

CBD
Prevention of

Neuronal Toxicity
800 12.5 [2]

² EC50 (Effective Concentration 50%): The concentration of the compound that provides 50%

of the maximum neuroprotective effect. ³ Safety Index: Calculated as TC50 (Toxicity) / EC50

(Potency). A higher index indicates a wider therapeutic window. KLS-13019 was noted to be

>400-fold safer than cannabidiol.[1][11]

Experimental Protocols: In Vitro Toxicity
2.2.1 Cell Culture and Treatment

Model: Dissociated hippocampal cultures were prepared from embryonic day 18 rats.[2]

Toxicity Induction: To assess neuroprotective effects, cultures were exposed to toxins such

as ethanol and ammonium acetate or the chemotherapeutic agent paclitaxel.[2][8]

Compound Administration: KLS-13019 or CBD was applied to the cultures at varying

concentrations, either as a pretreatment to prevent toxicity or concurrently with the toxin.[8]

2.2.2 Viability and Cell Death Assays

Neuronal Viability Assay: Carboxyfluorescein diacetate (CFDA) was used to measure the

viability of neurons. CFDA is a non-fluorescent compound that is converted to a fluorescent

product by esterases within living cells. A decrease in fluorescence indicates a loss of viable

neurons.[2][8]

Cell Death Assay: Propidium Iodide (PI) was used to quantify cell death. PI is a fluorescent

dye that cannot cross the membrane of live cells, but can enter and stain the DNA of dead

cells. An increase in fluorescence corresponds to an increase in cell death.[2][8]
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Data Analysis: Fluorescence was measured using appropriate instrumentation, and TC50

values were calculated from concentration-response curves.[8]

In Vivo Safety and Efficacy Observations
While specific safety pharmacology and toxicology reports are not public, in vivo studies on the

efficacy of KLS-13019 in rodent models of neuropathic pain provide insights into its safety at

therapeutic doses.

Efficacy in CIPN Models: KLS-13019 has been shown to be effective in both preventing and

reversing mechanical and cold allodynia in rat models of CIPN induced by paclitaxel and

oxaliplatin.[4][5]

Effective Dosing: Both intraperitoneal and oral administration of KLS-13019 in the range of

1-10 mg/kg effectively reversed allodynia.[4][5] These studies suggest that the effective dose

is well-tolerated.

Abuse Liability: Unlike opioids, KLS-13019 does not bind to opioid receptors.[3]

Furthermore, it has been shown to attenuate the reinforcing properties of morphine in a

mouse self-administration model, suggesting a low risk for abuse and potential utility in

reducing opioid dependence.[5]

Experimental Protocols: In Vivo Neuropathic Pain Model
Animal Model: Adult male and female Sprague-Dawley rats were used.[5]

Induction of Neuropathy: Chemotherapy-induced peripheral neuropathy was induced by

administering paclitaxel (e.g., 1 mg/kg daily for 4 days) or oxaliplatin.[4][5]

Drug Administration: KLS-13019 was administered either intraperitoneally (i.p.) or orally

(p.o.) in various dosing paradigms (acute or chronic).[4][5]

Behavioral Assessment: Mechanical allodynia was assessed using von Frey monofilaments,

which apply a calibrated force to the paw to determine the withdrawal threshold. A lower

threshold indicates increased pain sensitivity.[5]

Mechanism of Action and Associated Pathways
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The safety and efficacy of KLS-13019 are intrinsically linked to its specific molecular targets,

which differ from CBD and may contribute to its improved safety profile.

GPR55 Antagonism and Anti-Inflammatory Effects
Chemotherapeutic agents like paclitaxel can induce an increase in the expression of GPR55 in

dorsal root ganglion (DRG) neurons. This upregulation is associated with neuroinflammation,

characterized by elevated levels of NLRP3 and Interleukin-1β (IL-1β). KLS-13019 acts as a

potent antagonist of GPR55, reversing the upregulation of the receptor and the associated

inflammatory markers.[5][6][12]

Paclitaxel

GPR55 Upregulation

induces

Neuroinflammation
(NLRP3, IL-1β ↑)

promotes Neuropathic Pain
(CIPN)

leads to

KLS-13019 antagonizes

Click to download full resolution via product page

Caption: KLS-13019 antagonizes paclitaxel-induced GPR55 upregulation and

neuroinflammation.

Modulation of Mitochondrial Calcium Homeostasis
KLS-13019 exerts neuroprotective effects by modulating the mitochondrial Na+/Ca2+

exchanger (mNCX-1). In conditions of cellular stress (e.g., paclitaxel toxicity), mitochondrial

calcium overload can lead to oxidative stress and neuronal damage. KLS-13019 promotes the

activity of mNCX-1, facilitating the removal of excess calcium from the mitochondria and

preserving neuronal health.[5][7][13]
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Caption: KLS-13019 promotes mNCX-1 activity to reduce mitochondrial Ca²⁺ and oxidative

stress.

Experimental Workflow Diagrams
In Vitro Neuroprotection Assay Workflow
The following diagram illustrates the typical workflow for assessing the neuroprotective

properties of KLS-13019 in cell culture.
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Caption: Workflow for determining the in vitro neuroprotective and toxic effects of KLS-13019.

In Vivo CIPN Reversal Study Workflow
This diagram outlines the process for evaluating the ability of KLS-13019 to reverse

established neuropathic pain in an animal model.
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Click to download full resolution via product page

Caption: Experimental workflow for the in vivo reversal of chemotherapy-induced neuropathic

pain.

Conclusion
The available preclinical data strongly suggest that KLS-13019 has a favorable safety profile

compared to cannabidiol, characterized by lower in vitro neurotoxicity and a significantly wider

therapeutic window. Its efficacy at well-tolerated doses in animal models of neuropathic pain,

combined with a non-opioid mechanism of action, positions it as a promising candidate for

further development. The completion and publication of formal IND-enabling safety

pharmacology, toxicology, and genotoxicity studies will be critical for fully elucidating its clinical

safety profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/30109468/
https://pubmed.ncbi.nlm.nih.gov/30109468/
https://reporter.nih.gov/search/pbGfeVWnDUqou4Rhe0X4kw/project-details/10704175
https://www.sec.gov/Archives/edgar/data/1615999/000160706221000174/nptx062121posam.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC9398971/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9398971/
https://pubs.acs.org/doi/abs/10.1021/acsmedchemlett.6b00009
https://www.benchchem.com/product/b608358#preclinical-data-on-kls-13019-safety-and-toxicity
https://www.benchchem.com/product/b608358#preclinical-data-on-kls-13019-safety-and-toxicity
https://www.benchchem.com/product/b608358#preclinical-data-on-kls-13019-safety-and-toxicity
https://www.benchchem.com/product/b608358#preclinical-data-on-kls-13019-safety-and-toxicity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b608358?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

